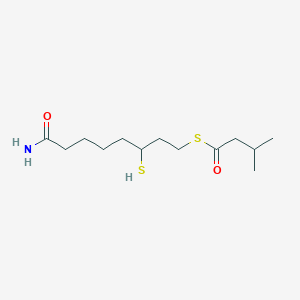
S-(3-Methylbutanoyl)-dihydrolipoamide-E
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(3-Methylbutanoyl)-dihydrolipoamide-e belongs to the class of organic compounds known as fatty acyl thioesters. These are thioester derivatives of a fatty acid with the general formula RC(=O)SR', where R is the fatty acyl chain. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound participates in a number of enzymatic reactions. In particular, this compound can be biosynthesized from 3-methyl-1-hydroxybutyl-THPP and lipoamide; which is mediated by the enzymes 2-oxoisovalerate dehydrogenase subunit beta, mitochondrial and 2-oxoisovalerate dehydrogenase subunit alpha, mitochondrial. In addition, this compound can be converted into dihydrolipoamide through the action of the enzyme lipoamide acyltransferase component OF branched-chain alpha-keto acid dehydrogenase complex, mitochondrial. In humans, this compound is involved in the valine, leucine and isoleucine degradation pathway. This compound is also involved in several metabolic disorders, some of which include the methylmalonic aciduria pathway, the propionic acidemia pathway, the 3-hydroxyisobutyric aciduria pathway, and 3-methylcrotonyl CoA carboxylase deficiency type I.
S(8)-(3-methylbutanoyl)dihydrolipoamide is a S-(methylbutanoyl)dihydrolipoamide. It has a role as a human metabolite.
科学研究应用
Key Findings from Research
- Differentiation of Sepsis from SIRS : In a study involving 65 patients, significant differences in metabolite levels were observed between those with sepsis and those with SIRS. The levels of S-(3-Methylbutanoyl)-dihydrolipoamide-E were notably higher in patients diagnosed with sepsis compared to those with SIRS (p<0.05) .
- Association with Severity and Mortality : Elevated levels of this compound were linked to increased mortality risk among critically ill patients. It was found that patients who were severely ill showed a distinct metabolic profile characterized by altered levels of this compound .
Diagnostic Applications
The compound has been evaluated for its potential as a diagnostic biomarker for sepsis. Its diagnostic performance was assessed using receiver operating characteristic (ROC) curves, indicating high sensitivity and specificity.
Diagnostic Performance Metrics
| Metabolite | AUC (Area Under Curve) | Sensitivity | Specificity |
|---|---|---|---|
| This compound | 0.956 | High | High |
| Lactitol dehydrate | 0.900 | Highest sensitivity | Moderate |
| N-Nonanoyl-glycine | 0.756 | Moderate | Moderate |
These metrics suggest that this compound is a reliable indicator for diagnosing sepsis and predicting patient outcomes .
Mechanistic Insights
This compound is involved in the metabolism of branched-chain amino acids (BCAAs), which are critical for protein metabolism. Changes in the levels of this metabolite can reflect disturbances in amino acid metabolism commonly seen in critically ill patients.
Metabolic Pathways
- Branched-Chain Amino Acid Metabolism : This compound is implicated in the synthesis and breakdown of valine, leucine, and isoleucine. Studies have shown that BCAA levels decrease significantly during sepsis, leading to alterations in metabolic pathways .
- Inflammatory Response : The compound's elevated levels during inflammatory states suggest its involvement in the body's metabolic response to infection.
Case Studies and Research Findings
Several studies have highlighted the role of this compound in clinical settings:
- Clinical Trial Analysis : A clinical trial registered under NCT01649440 evaluated the metabolic profiles of patients with varying stages of sepsis. The findings reinforced the potential of this compound as a biomarker for early diagnosis and monitoring disease progression .
- Metabolomic Profiling : Research utilizing liquid chromatography-mass spectrometry (LC-MS/MS) demonstrated that fluctuations in metabolite levels, including this compound, could serve as indicators for disease severity and prognosis .
属性
分子式 |
C13H25NO2S2 |
|---|---|
分子量 |
291.5 g/mol |
IUPAC 名称 |
S-(8-amino-8-oxo-3-sulfanyloctyl) 3-methylbutanethioate |
InChI |
InChI=1S/C13H25NO2S2/c1-10(2)9-13(16)18-8-7-11(17)5-3-4-6-12(14)15/h10-11,17H,3-9H2,1-2H3,(H2,14,15) |
InChI 键 |
KMUSXGCRMMQDBP-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)SCCC(CCCCC(=O)N)S |
规范 SMILES |
CC(C)CC(=O)SCCC(CCCCC(=O)N)S |
物理描述 |
Solid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















